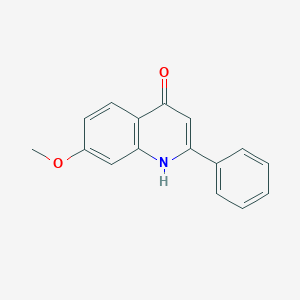

7-Methoxy-2-phenyl-quinolin-4-ol

Descripción general

Descripción

7-Methoxy-2-phenyl-quinolin-4-ol: is a heterocyclic aromatic compound that belongs to the quinoline family Quinoline derivatives are known for their wide range of biological activities and are used in various therapeutic applications

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 7-Methoxy-2-phenyl-quinolin-4-ol can be achieved through several methods, including:

Friedländer Synthesis: This method involves the condensation of 2-aminobenzophenone with an aldehyde or ketone in the presence of an acid catalyst.

Skraup Synthesis: This classical method involves the cyclization of aniline derivatives with glycerol and an oxidizing agent such as nitrobenzene or sulfuric acid.

Pfitzinger Reaction: This method involves the reaction of isatin with an aromatic aldehyde in the presence of a base.

Industrial Production Methods

Industrial production of this compound typically involves large-scale application of the above synthetic routes with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Análisis De Reacciones Químicas

Types of Reactions

Oxidation: 7-Methoxy-2-phenyl-quinolin-4-ol can undergo oxidation reactions to form quinoline N-oxides.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the quinoline ring.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, peracids, and other oxidizing agents.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Halogens, nitrating agents, sulfonating agents.

Major Products Formed

Oxidation: Quinoline N-oxides.

Reduction: Dihydroquinoline derivatives.

Substitution: Halogenated, nitrated, and sulfonated quinoline derivatives.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

7-Methoxy-2-phenyl-quinolin-4-ol is explored for its pharmacological properties, particularly its antitumor , antimicrobial , and antiviral activities.

Antitumor Activity :

Research indicates that this compound can induce apoptosis and inhibit cell proliferation in various cancer cell lines. For instance, studies have shown that it effectively induces G2/M phase arrest in cancer cells, making it a potential candidate for anticancer therapies.

| Compound | IC50 (µM) | Mechanism |

|---|---|---|

| 5-Hydroxy-7-methoxyquinolone | 0.5 | Antitumor activity |

| 6-Methoxyquinoline | 1.0 | Antimicrobial properties |

| 4-Hydroxyquinoline | 0.8 | Antiviral activity |

Antimicrobial Activity :

This compound exhibits significant antimicrobial properties by interacting with bacterial DNA gyrase, which is crucial for DNA replication in bacteria.

Antiviral Activity :

It has been studied for its potential to inhibit viral replication, particularly in the context of HIV treatment through mechanisms similar to those of other quinoline derivatives.

The biological activity of this compound can be attributed to several mechanisms:

- DNA Binding : The compound can bind to DNA, potentially affecting its function.

- Enzyme Inhibition : It may inhibit key enzymes involved in cellular processes, contributing to its therapeutic effects.

- Cell Cycle Modulation : It has been shown to induce cell cycle arrest in cancer cells.

Antitumor Activity Evaluation

A study evaluated various quinoline derivatives for their antitumor effects, demonstrating that compounds similar to this compound effectively induce G2/M phase arrest and exhibit antiproliferative activity in vitro using human tumor cell lines .

Molecular Docking Studies

Computational studies suggest that this compound can effectively bind to DNA gyrase, indicating its potential as an antimicrobial agent .

Mecanismo De Acción

The mechanism of action of 7-Methoxy-2-phenyl-quinolin-4-ol involves its interaction with various molecular targets and pathways. The compound can bind to DNA and proteins, affecting their function and leading to biological effects. It can also inhibit enzymes involved in critical cellular processes, contributing to its antimicrobial and anticancer activities .

Comparación Con Compuestos Similares

Similar Compounds

Quinoline: The parent compound with a similar structure but lacking the methoxy and phenyl groups.

2-Phenylquinoline: Similar structure but without the methoxy group.

7-Methoxyquinoline: Similar structure but without the phenyl group.

Uniqueness

7-Methoxy-2-phenyl-quinolin-4-ol is unique due to the presence of both the methoxy and phenyl groups, which enhance its chemical reactivity and biological activity. These substituents can influence the compound’s ability to interact with biological targets, making it a valuable compound for research and potential therapeutic applications .

Actividad Biológica

7-Methoxy-2-phenyl-quinolin-4-ol is a compound of significant interest in medicinal chemistry due to its diverse biological activities, particularly its potential as an anticancer agent. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and findings from various studies.

Chemical Structure and Properties

This compound has the molecular formula C_16H_13N_O_2 and a molecular weight of approximately 251.285 g/mol. The compound features a quinoline structure characterized by a benzene ring fused to a pyridine ring, with a methoxy group at the seventh position and a phenyl group at the second position. This specific substitution pattern enhances its chemical properties and biological activities.

The biological effects of this compound are primarily attributed to its ability to interact with various molecular targets:

- DNA Interaction : The compound can bind to DNA, potentially affecting replication and transcription processes.

- Enzyme Inhibition : It has shown potential to inhibit enzymes involved in critical cellular processes, contributing to its antimicrobial and anticancer activities.

- Signal Pathway Modulation : Interaction studies suggest that it may influence signaling pathways related to cell proliferation and apoptosis, particularly through the inhibition of DNA gyrase.

Anticancer Properties

Numerous studies have highlighted the anticancer potential of this compound:

- Cell Cycle Arrest : Research indicates that related compounds induce cell cycle arrest in the G2/M phase, which is crucial for halting cancer cell proliferation .

| Compound | IC50 (μM) | Cell Line |

|---|---|---|

| This compound | TBD | TBD |

| 5-Hydroxy-7-methoxyquinolone | 0.32 | COLO205 |

| HPK (2′,4′-dimethoxy...) | 0.4–1.0 | HL-60, Hep3B, H460 |

Table 1: Anticancer activity of quinoline derivatives.

Studies have shown that derivatives of this compound can significantly inhibit cancer cell growth, with some exhibiting IC50 values as low as 0.32 μM against specific cancer cell lines .

Antimicrobial and Antiviral Activities

In addition to its anticancer properties, this compound is being investigated for its antimicrobial and antiviral effects:

Structure–Activity Relationship (SAR)

The SAR studies indicate that modifications in the chemical structure can significantly affect the biological activity of quinoline derivatives:

- Substitution Patterns : The presence of specific functional groups (e.g., methoxy and hydroxyl groups) at designated positions is essential for enhancing anticancer activity.

- Comparative Analysis : Compounds with similar structures but different substitutions have been evaluated for their biological activities, providing insights into optimizing therapeutic efficacy .

Case Studies

Several case studies have demonstrated the effectiveness of this compound in vitro:

- Study on Antimitotic Activity : A study reported the synthesis of related quinolone derivatives that exhibited significant antitumor activity by inducing apoptosis and causing G2/M phase arrest in cancer cells .

- In Silico Modeling : Computational studies have predicted favorable pharmacokinetic profiles for certain derivatives, indicating good bioavailability and low toxicity risks .

Propiedades

IUPAC Name |

7-methoxy-2-phenyl-1H-quinolin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13NO2/c1-19-12-7-8-13-15(9-12)17-14(10-16(13)18)11-5-3-2-4-6-11/h2-10H,1H3,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JZVUAOCDNFNSGQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)C(=O)C=C(N2)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20430-72-2 | |

| Record name | 20430-72-2 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the role of 7-Methoxy-2-phenyl-quinolin-4-ol in the development of HCV NS3 protease inhibitors?

A1: this compound serves as a key structural element within a series of tetrapeptidic inhibitors targeting the HCV NS3 protease [, ]. Researchers incorporated this compound as a substituent on a novel 4-hydroxy-cyclopent-2-ene-1,2-dicarboxylic acid scaffold designed to mimic N-acyl-L-hydroxyproline. This scaffold occupies the P2 position of the inhibitor, while the P1, P3, and P4 positions were varied with different amino acid derivatives to optimize binding affinity [, ].

Q2: How potent are the HCV NS3 protease inhibitors incorporating this compound?

A2: The research demonstrates the successful development of potent HCV NS3 protease inhibitors incorporating this compound. Through systematic exploration of different amino acid substitutions at the P1, P3, and P4 positions, the researchers identified several promising inhibitors [, ]. Notably, the most effective inhibitor exhibited a Ki value of 1.1 nM, highlighting the significant potential of this structural class for further development [, ]. This level of potency suggests a strong interaction between the inhibitor and the NS3 protease, warranting further investigation into the binding mode and mechanism of action.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.